(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride
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Overview
Description
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-methylthiazole-5-carbaldehyde in the presence of a reducing agent . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity (3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride on a large scale .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H16Cl2N2S |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
(3-cyclopropyl-4-methyl-2H-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6-8(4-9)11-5-10(6)7-2-3-7;;/h7H,2-5,9H2,1H3;2*1H |
InChI Key |
DUJYCTNTPJZZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCN1C2CC2)CN.Cl.Cl |
Origin of Product |
United States |
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